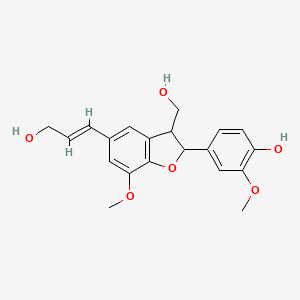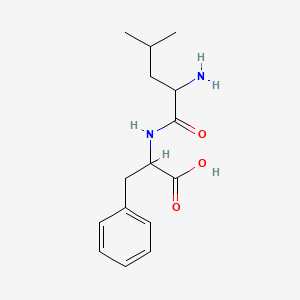
DL-Leucyl-DL-phenylalanine
Übersicht
Beschreibung
DL-Leucyl-DL-phenylalanine is a dipeptide . It has been used as a substrate to detect two regions of dipeptidase staining on a gel in Drosophila simulans as well as in Drosophila melanogaster .
Molecular Structure Analysis
The molecular formula of this compound is C15H22N2O3 . The InChI code is 1S/C15H22N2O3/c1-10(2)8-12(16)14(18)17-13(15(19)20)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20) . The molecule contains a total of 42 bonds, including 20 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .
Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . Its molecular weight is 278.35 . It appears as a white to almost white powder or crystal . It is soluble in 1M HCl .
Wissenschaftliche Forschungsanwendungen
Optical Resolution and Adduct Formation
DL-Leucyl-DL-phenylalanine has been studied for its potential in the optical resolution of DL-amino acids with aliphatic side chains. Shiraiwa et al. (1984) found that an aqueous solution containing L-phenylalanine and DL-leucine, among others, can form an adduct consisting of equimolar amounts of L-phenylalanine and the D-isomer of the amino acid, resulting in free aliphatic amino acids with high optical purity (Shiraiwa, Ikawa, Sakaguchi, & Kurokawa, 1984). A similar study demonstrated that an alkaline solution containing L-phenylalanine and DL-leucine selectively forms precipitates composed of L-phenylalanine and the D-amino acid, leading to high optical purity of the free aliphatic DL-amino acids (Shiraiwa, Ikawa, Sakaguchi, & Kurokawa, 1984).
Polypeptide Synthesis and Properties
The synthetic potential of this compound has been explored in the formation of polypeptides. Bamford, Hanby, and Happey (1951) examined the physical properties of various synthetic polypeptides, including a copolymer of DL-β-phenylalanine and DL-leucine. They found significant differences in solubility in non-polar liquids between different forms, indicating distinct molecular configurations (Bamford, Hanby, & Happey, 1951).
Crystal Growth and Characterization
Research on the crystal growth and characterization of DL-phenylalanine, a component of this compound, has been conducted by Ramachandran and Natarajan (2007). They focused on crystallizing DL-phenylalanine in silica gel under specific pH conditions and characterized the crystals using various techniques (Ramachandran & Natarajan, 2007).
Dipeptide Synthesis and Stereochemistry
Kricheldorf, Au, and Mang (2009) explored the stereospecificity of dipeptide syntheses involving DL-leucine and DL-phenylalanine. They used various condensing reagents and analyzed the stereochemical course of these syntheses, discovering a preference for forming isotactic sequences in many condensations (Kricheldorf, Au, & Mang, 2009).
Enzymatic Resolution and Metabolism Studies
Studies have also been conducted on the enzymatic resolution of DL-phenylalanine, a component of this compound. Tanaka and Izumiya (1958) used leucine aminopeptidase to resolve DL-phenylalaninamide and DL-phenyl-aminobutyric acid amide into their L- and D-amino acid forms (Tanaka & Izumiya, 1958).
Synthesis under Prebiotic Conditions
Nooner and Oró (1961) investigated the synthesis of homopolymers, including those of DL-leucine and DL-phenylalanine, under prebiotic conditions. They utilized polymetaphosphate esters and examined the polymers' properties, contributing to the understanding of abiotic molecular evolution (Nooner & Oró, 1961).
Safety and Hazards
Phenylalanine, a component of DL-Leucyl-DL-phenylalanine, can trigger allergic reactions, with symptoms such as itching, swelling of the face or hands, trouble breathing, and a tingling feeling in the mouth . Side effects may include heartburn, fatigue, nausea, constipation, dizziness, headache, anxiety, hypomania, sedation, jitteriness, and trouble sleeping . High doses can cause nerve damage . It should be avoided by people with certain conditions, including schizophrenia, phenylketonuria (PKU), high blood pressure, trouble sleeping, and anxiety . It is unknown whether it is safe for pregnant or breastfeeding women .
Relevant Papers
The relevant paper retrieved discusses the use of this compound as a substrate to detect two regions of dipeptidase staining on a gel in Drosophila simulans as well as in Drosophila melanogaster .
Wirkmechanismus
Target of Action
DL-Leucyl-DL-phenylalanine is a dipeptide, which can be used as a substrate to detect two regions of dipeptidase staining on a gel in Drosophila simulans as well as in Drosophila melanogaster . The primary targets of this compound are the L-type amino acid transporter 1 (LAT1) and organic anion transporters (OAT1 and OAT3), which are involved in the uptake of the compound into cells .
Mode of Action
This compound interacts with its targets, LAT1, OAT1, and OAT3, to facilitate its uptake into cells . The acetylation of leucine switches its uptake from LAT1 to OAT1, OAT3, and the monocarboxylate transporter type 1 (MCT1) . This switch bypasses LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells .
Biochemical Pathways
This compound affects the biochemical pathways involving leucine and phenylalanine. Leucine is an essential branched-chain amino acid important for hemoglobin formation . Phenylalanine is converted into tyrosine, another one of the DNA-encoded amino acids. Tyrosine is then converted into L-DOPA, which is further converted into dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline) .
Pharmacokinetics
It is known that the compound’s uptake into cells is mediated by lat1, oat1, oat3, and mct1 . The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for uptake and distribution of this compound .
Result of Action
The result of this compound’s action is the activation of leucine-mediated signaling and metabolic processes inside cells . This is achieved by bypassing LAT1, the rate-limiting step in these processes .
Biochemische Analyse
Biochemical Properties
DL-Leucyl-DL-phenylalanine plays a crucial role in biochemical reactions as a substrate for dipeptidase enzymes. These enzymes catalyze the hydrolysis of dipeptides into their constituent amino acids. This compound interacts with dipeptidase enzymes such as those found in Drosophila melanogaster and Drosophila simulans, where it is used to detect dipeptidase activity on gels . The interaction involves the binding of this compound to the active site of the enzyme, leading to its cleavage into leucine and phenylalanine.
Cellular Effects
This compound influences various cellular processes by serving as a substrate for dipeptidases. In cells, the hydrolysis of this compound by dipeptidases can affect amino acid availability, which in turn impacts protein synthesis and cellular metabolism. Additionally, the presence of this compound can modulate cell signaling pathways and gene expression by altering the levels of leucine and phenylalanine, which are essential amino acids involved in numerous metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its recognition and binding by dipeptidase enzymes. The compound binds to the enzyme’s active site, where it undergoes hydrolysis. This reaction is facilitated by the enzyme’s catalytic residues, which stabilize the transition state and lower the activation energy required for the cleavage of the peptide bond. The hydrolysis of this compound results in the release of leucine and phenylalanine, which can then participate in various metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at -20°C, but its activity can decrease over time if not stored properly . Long-term studies have shown that this compound can maintain its function as a dipeptidase substrate for extended periods, although repeated freeze-thaw cycles should be avoided to prevent degradation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound effectively serves as a substrate for dipeptidases without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. Studies have shown that excessive amounts of this compound can lead to imbalances in amino acid levels, which may affect metabolic processes and overall health .
Metabolic Pathways
This compound is involved in metabolic pathways related to amino acid metabolism. Upon hydrolysis by dipeptidases, the resulting leucine and phenylalanine enter their respective metabolic pathways. Leucine is involved in protein synthesis, energy production, and regulation of blood sugar levels, while phenylalanine is a precursor for the synthesis of tyrosine, dopamine, norepinephrine, and epinephrine . The interaction of this compound with dipeptidases thus plays a critical role in maintaining amino acid homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells via amino acid transporters and distributed to different cellular compartments where dipeptidases are active . The transport and distribution of this compound are essential for its function as a dipeptidase substrate and for the subsequent release of leucine and phenylalanine.
Subcellular Localization
This compound is localized in subcellular compartments where dipeptidases are present. This includes the cytoplasm and organelles such as lysosomes, where peptide hydrolysis occurs . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is crucial for its role in modulating cellular processes through the hydrolysis of dipeptides.
Eigenschaften
IUPAC Name |
2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-10(2)8-12(16)14(18)17-13(15(19)20)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKWRHQBZQICHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60952899 | |
| Record name | Leucylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3303-30-8, 3063-05-6, 56217-82-4 | |
| Record name | NSC524454 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524454 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC89191 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89191 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Leucylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



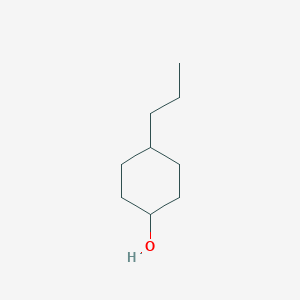
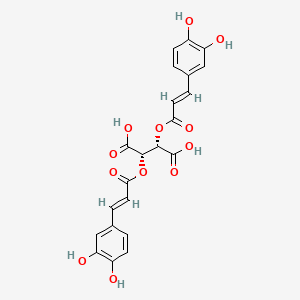

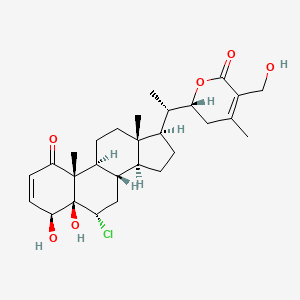
![2-[1-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-(3-hydroxypropyl)-6-methoxyphenol](/img/structure/B3029091.png)

![3-[2,3-Bis(3-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate](/img/structure/B3029094.png)

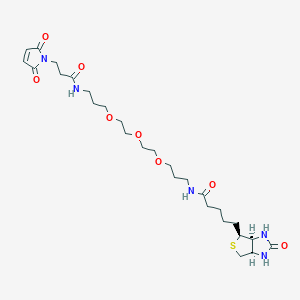
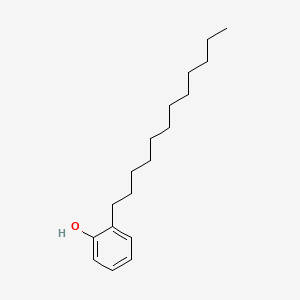

![Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B3029104.png)
![Benzenamine, N-[4-[(1,3-dimethylbutyl)imino]-2,5-cyclohexadien-1-ylidene]-](/img/structure/B3029105.png)
